molecular formula C15H15N3O2S B2548895 N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2319786-76-8

N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2548895
CAS No.: 2319786-76-8
M. Wt: 301.36
InChI Key: QUQSBDUULMMYOR-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.36. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Research on compounds structurally related to "N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide" has demonstrated promising anticancer activity. A study by Tiwari et al. (2017) focused on synthesizing Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which were evaluated for their anticancer activity against various human cancer cell lines. The study identified compounds with significant activity, suggesting the therapeutic potential of these molecules in cancer treatment (Tiwari et al., 2017).

Antimicrobial Screening

Another area of application is the synthesis of benzofuran and thiadiazole derivatives for antimicrobial purposes. Idrees et al. (2019) synthesized a series of compounds with the benzofuran moiety and evaluated their antibacterial activity against various pathogenic microorganisms. The study revealed that some derivatives exhibited promising antibacterial properties, highlighting the potential use of these compounds in developing new antimicrobial agents (Idrees et al., 2019).

Drug Metabolism and Disposition

The study of the metabolism and disposition of related compounds provides valuable insights into their pharmacokinetic profiles, essential for drug development. Renzulli et al. (2011) investigated the disposition and metabolism of an orexin receptor antagonist in humans, which involved the oxidation of the benzofuran ring. Such studies are crucial for understanding the metabolic pathways and potential interactions of these compounds within the body (Renzulli et al., 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Benzofuran derivatives have been found to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and handling procedures. It’s always important to refer to the relevant safety data sheets for specific information .

Future Directions

Benzofuran derivatives are a topic of ongoing research due to their diverse biological activities. Future research could explore the synthesis of similar compounds and their potential applications in medicine .

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-10-14(21-18-17-10)15(19)16-8-4-6-12-9-11-5-2-3-7-13(11)20-12/h2-3,5,7,9H,4,6,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQSBDUULMMYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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